
Dysprosium;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium, a rare-earth element with the symbol Dy and atomic number 66, is known for its high magnetic susceptibility and thermal neutron absorption cross-section . When combined with iron, these properties are enhanced, making dysprosium iron compounds valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dysprosium iron oxide can be synthesized using various methods, including co-precipitation, sol-gel, and hydrothermal synthesis . The co-precipitation method involves mixing dysprosium and iron salts in an aqueous solution, followed by the addition of a precipitating agent such as ammonium hydroxide. The resulting precipitate is then filtered, washed, and calcined to obtain dysprosium iron oxide .
Industrial Production Methods: Industrial production of dysprosium iron compounds typically involves high-temperature solid-state reactions. Dysprosium oxide and iron oxide powders are thoroughly mixed and subjected to high temperatures (around 1000°C) in a controlled atmosphere to form dysprosium iron oxide . This method ensures the formation of a homogeneous compound with desirable magnetic properties.
Chemical Reactions Analysis
Types of Reactions: Dysprosium iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution . For instance, dysprosium iron oxide can be reduced using hydrogen gas to form metallic dysprosium and iron .
Common Reagents and Conditions: Common reagents used in the reactions of dysprosium iron compounds include hydrogen gas for reduction and oxygen for oxidation . These reactions typically occur at elevated temperatures to facilitate the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of dysprosium iron compounds depend on the specific reaction conditions.
Properties
CAS No. |
51199-38-3 |
|---|---|
Molecular Formula |
DyFe |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
dysprosium;iron |
InChI |
InChI=1S/Dy.Fe |
InChI Key |
RDTHZIGZLQSTAG-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


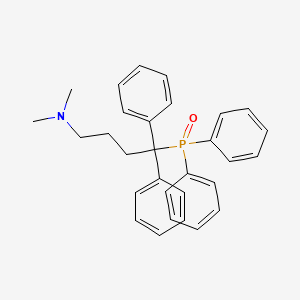
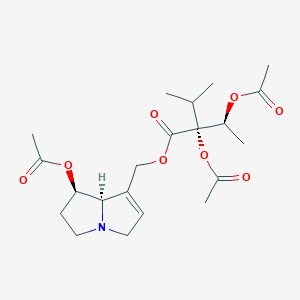
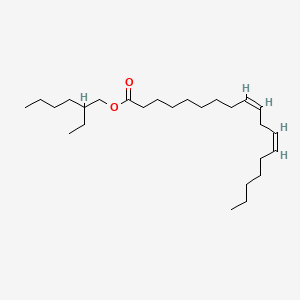
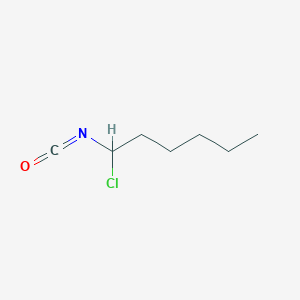
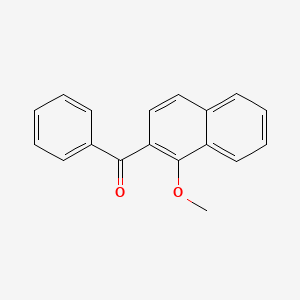
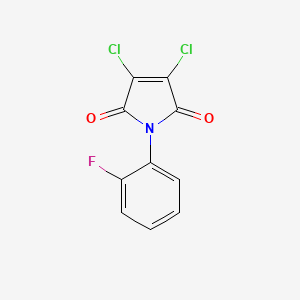
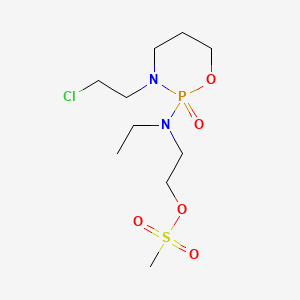
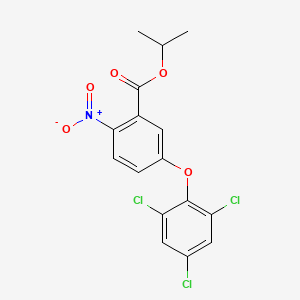
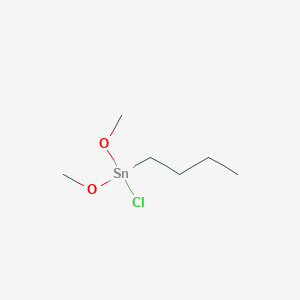
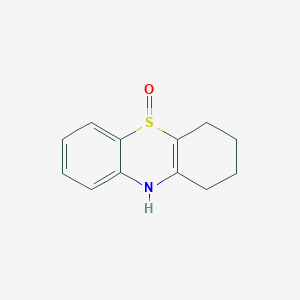

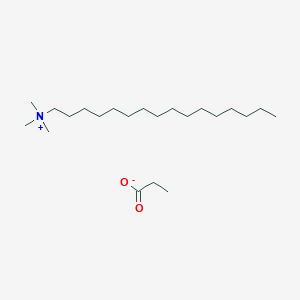
![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)
![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
